molecular formula C11H15NO B13178345 4-(2-Cyclopropylethoxy)aniline

4-(2-Cyclopropylethoxy)aniline

Cat. No.: B13178345
M. Wt: 177.24 g/mol
InChI Key: RMQPLRJVKOKFBU-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylethoxy)aniline is an organic compound with the molecular formula C11H15NO It is a derivative of aniline, where the aniline ring is substituted with a 2-cyclopropylethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopropylethoxy)aniline typically involves the reaction of 4-nitrophenol with 2-cyclopropylethanol to form 4-(2-cyclopropylethoxy)nitrobenzene, which is then reduced to this compound. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropylethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Cyclopropylethoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylethoxy)aniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific compound being developed and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Cyclopropylethoxy)aniline is unique due to the presence of the cyclopropylethoxy group, which can impart different chemical and physical properties compared to other aniline derivatives. This uniqueness can be exploited in the development of new materials and pharmaceuticals with specific desired properties .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-(2-cyclopropylethoxy)aniline

InChI

InChI=1S/C11H15NO/c12-10-3-5-11(6-4-10)13-8-7-9-1-2-9/h3-6,9H,1-2,7-8,12H2

InChI Key

RMQPLRJVKOKFBU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCOC2=CC=C(C=C2)N

Origin of Product

United States

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